molecular formula C12H11N5O4S B2957121 4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one CAS No. 897830-90-9

4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one

Cat. No. B2957121
CAS RN: 897830-90-9
M. Wt: 321.31
InChI Key: YRJXRMGEWISJAF-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives, including “4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one”, is characterized by a six-membered ring with three nitrogen atoms . The specific molecular structure of this compound is not found in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is a part of a broader family of 1,2,4-triazine derivatives, which are known for their versatility in chemical synthesis and potential for modification to explore biological activities. For example, derivatives of 1,2,4-triazin-5-one have been synthesized through various chemical reactions, highlighting the compound's role in the development of novel chemical entities. Such synthetic endeavors aim to produce compounds with potential applications in medicine and materials science due to their structural diversity and functional adaptability (Bektaş et al., 2007).

Biological Activities

Research into 1,2,4-triazine derivatives, including compounds similar to 4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one, has shown promising biological activities. For instance, some derivatives have been evaluated for their antimicrobial properties, indicating their potential use as antimicrobial agents. The structural motif of 1,2,4-triazine serves as a scaffold for developing compounds with specific biological activities, suggesting applications in drug discovery and development (Heras et al., 2003).

Antimicrobial and Larvicidal Activities

Specific derivatives of 1,2,4-triazin-5-one have been synthesized and evaluated for their antimicrobial and larvicidal activities. These studies contribute to the understanding of the compound's potential in addressing health-related challenges, such as bacterial infections and mosquito-borne diseases. The ability to modify the core structure of 4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one and study its derivatives' biological effects underscores the compound's importance in scientific research aimed at developing new therapeutic agents (Kumara et al., 2015).

properties

IUPAC Name

4-amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4S/c1-7-11(19)16(13)12(15-14-7)22-6-10(18)8-2-4-9(5-3-8)17(20)21/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJXRMGEWISJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one

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